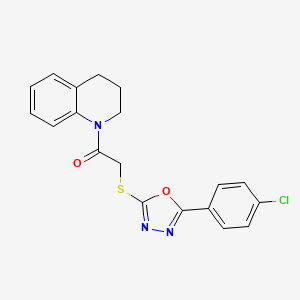

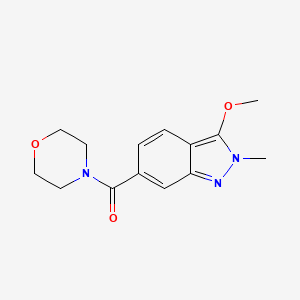

![molecular formula C7H12ClF2NO B2888580 9,9-Difluoro-3-oxa-7-aza-bicyclo[3.3.1]nonane hcl CAS No. 1783765-41-2](/img/structure/B2888580.png)

9,9-Difluoro-3-oxa-7-aza-bicyclo[3.3.1]nonane hcl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

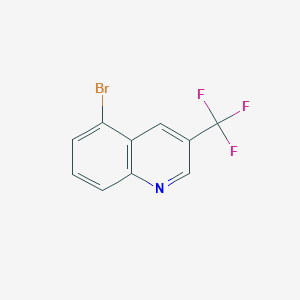

9,9-Difluoro-3-oxa-7-aza-bicyclo[3.3.1]nonane hydrochloride (DFONHCl) is a fluorinated heterocyclic compound with a bicyclic structure. It is a synthetic molecule that was first synthesized in the laboratory in 2004. Since then, it has become a popular research compound due to its wide range of applications in scientific research. DFONHCl has been used for a variety of purposes, including as a reagent in organic synthesis, as a fluorescent probe in cell biology, and as a potential therapeutic agent.

Applications De Recherche Scientifique

Synthesis Methods and Properties

Synthesis Techniques : Research highlights efficient synthesis methods for compounds related to 9,9-Difluoro-3-oxa-7-aza-bicyclo[3.3.1]nonane HCl. For example, Zaytsev et al. (2016) describe concise syntheses of related bicyclic compounds like 8-oxa-3-aza-bicyclo[3.2.1]octane, emphasizing solvent-free steps for key cyclizations (Zaytsev et al., 2016).

Molecular Structure and Conformational Studies : The structural and conformational aspects of related bicyclic compounds have been extensively studied. For instance, Fernández et al. (1995) synthesized a series of esters derived from similar bicyclic compounds and used NMR spectroscopy and X-ray diffraction to study their structures (Fernández et al., 1995).

Applications in Chemical Reactions

Green Chemistry Applications : Gao et al. (2007) demonstrated the use of related bicyclic compounds in green chemistry. They synthesized hydroxy- and carbonyl-derivatives of 9-oxabicyclo[3.3.1]nonane through an eco-friendly catalytic reaction, highlighting the use of aqueous H2O2 and tungstic acid as a catalyst (Gao et al., 2007).

Organocatalysis : Shibuya et al. (2009) developed a synthetic route to 9-azabicyclo[3.3.1]nonane N-oxyl, a nitroxyl radical related to the compound . This was used as a highly active organocatalyst for the oxidation of alcohols (Shibuya et al., 2009).

Advanced Chemical Transformations

Complex Chemical Transformations : The compound and its derivatives have been employed in complex chemical transformations. For example, Haufe et al. (1990) explored the transannular O-heterocyclization of related bicyclic compounds in halofluorination reactions (Haufe et al., 1990).

Fluorination Studies : Dmowski et al. (1997) conducted studies on the dehydrobromination of related compounds, offering insights into routes to bicyclic fluoroalkenes (Dmowski et al., 1997).

Propriétés

IUPAC Name |

9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO.ClH/c8-7(9)5-1-10-2-6(7)4-11-3-5;/h5-6,10H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXADZXZJAKWNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2COCC(C2(F)F)CN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

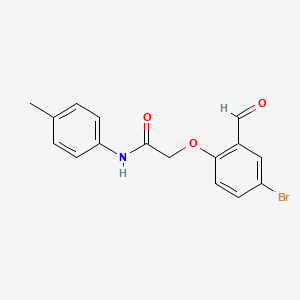

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-5-yl)-3-(phenylthio)propanamide](/img/structure/B2888504.png)

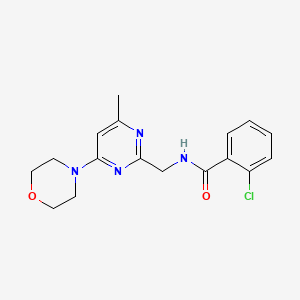

![2-Ethyl-6-(2-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2888512.png)

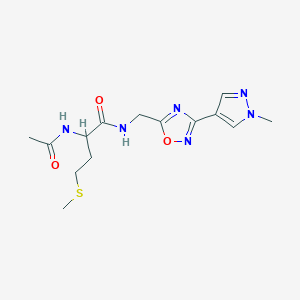

![(E)-3-(4-bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2888514.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2888518.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone](/img/structure/B2888519.png)